4-Fluoro-5-methylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-5-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICWTFCCBXATIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 4 Fluoro 5 Methylpyridin 2 Amine
Established Synthetic Routes to 4-Fluoro-5-methylpyridin-2-amine
The established routes to this compound are typically multi-step processes that require careful control of reaction conditions to achieve the desired substitution pattern. These syntheses often start from more readily available methylpyridines or chloropyridines, introducing the required amino and fluoro groups sequentially.
A common conceptual approach for synthesizing polysubstituted pyridines like this compound involves a linear sequence of reactions. A plausible and efficient strategy begins with a precursor such as 2-chloro-5-methyl-4-nitropyridine. This strategy is advantageous as the nitro and chloro groups activate the pyridine (B92270) ring for nucleophilic substitution and can be chemically modified in subsequent steps.
The key transformations in this multi-step synthesis would be:
Nucleophilic Aromatic Substitution (SNAr) for Fluorination: The chlorine atom at the C-4 position is replaced by a fluorine atom. This halogen exchange (Halex) reaction is typically performed using a fluoride (B91410) salt like potassium fluoride (KF) or caesium fluoride (CsF) in a high-boiling aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) chemicalbook.com. The electron-withdrawing nitro group at C-4 and the ring nitrogen atom facilitate this substitution.
Reduction of the Nitro Group: The nitro group of the resulting 2-chloro-4-fluoro-5-methylpyridine is then reduced to an amino group. This transformation is commonly achieved through catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere google.com.
An alternative strategy could involve a Balz-Schiemann type reaction starting from a diaminopyridine precursor. For instance, starting with 5-methylpyridine-2,4-diamine, the 4-amino group could be selectively converted into a diazonium salt and subsequently displaced by fluorine using reagents like fluoroboric acid (HBF₄) or by performing the diazotization in anhydrous hydrogen fluoride google.com.
In the context of synthesizing this compound and its analogues, both divergent and convergent strategies can be conceptualized.
Divergent Synthesis: A divergent approach is particularly useful for creating a library of related compounds for structure-activity relationship (SAR) studies. In this strategy, a common intermediate, such as 4-chloro-5-methylpyridin-2-amine or 2,4-dichloro-5-methylpyridine, is synthesized. This central precursor can then be subjected to various reaction conditions to introduce different functional groups. For example, the 4-chloro position could be substituted with a fluoride, while the 2-chloro position is substituted with an amine, or vice-versa, allowing for the synthesis of various isomers and analogues from a single intermediate.
Convergent Synthesis: A convergent synthesis, which involves coupling two or more complex fragments, is less common for a small molecule like this compound. However, the principle could be applied in the synthesis of more complex molecules where this pyridine derivative serves as a key building block.
For the specific target compound, a linear, multi-step synthesis is the most direct and commonly employed strategy.
The choice of precursors and the management of reactive intermediates are critical for a successful synthesis.
4-bromo-5-methyl-2-pyridinamine: This compound can serve as a versatile precursor. The bromine atom can be replaced by various functional groups through nucleophilic substitution or can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular scaffolds. However, for introducing a fluorine at the C-4 position, its utility is primarily as a precursor to a 4-amino derivative, which could then undergo a Schiemann reaction, or as a substrate for direct nucleophilic fluorination, though this is challenging without strong activation.
2-chloro-5-methyl-4-pyridinamine: This intermediate is particularly valuable. A patented method describes its synthesis via the catalytic hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using a platinum catalyst google.com. In this reaction, both the nitro group and the N-oxide are reduced simultaneously. Once formed, 2-chloro-5-methyl-4-pyridinamine can be a precursor for further functionalization. For instance, the synthesis of 4-amino-5-methylpyridin-2-one is achieved by reacting it with potassium hydroxide in methanol under pressure google.comchemicalbook.com. To obtain the target 4-fluoro compound, a more viable route involves using the precursor to this intermediate, 2-chloro-5-methyl-4-nitropyridine, for a halogen exchange reaction to install the fluorine before the nitro group is reduced.
The table below summarizes the role of these key precursors.
Table 1: Key Precursors and Their Synthetic Roles| Precursor/Intermediate | CAS Number | Potential Role in Synthesis |
|---|---|---|
| 4-bromo-5-methyl-2-pyridinamine | 1033203-32-5 | Substrate for cross-coupling reactions; precursor for further functionalization. |
| 2-chloro-5-methyl-4-pyridinamine | 79055-62-2 | Key intermediate synthesized from a nitro-N-oxide precursor; used in subsequent nucleophilic substitution reactions google.com. |
| 2-chloro-5-methyl-4-nitro-pyridine-1-oxide | --- | Starting material for the synthesis of 2-chloro-5-methyl-4-pyridinamine via catalytic hydrogenation google.com. |
Catalytic hydrogenation is a fundamental technique in pyridine chemistry, primarily used for two distinct purposes: the reduction of functional groups or the saturation of the aromatic ring. In the context of synthesizing this compound, its most relevant application is the selective reduction of a nitro group to a primary amine.
This transformation is a critical step in synthetic pathways that install the amino group late in the sequence. The reaction is typically carried out using molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst. Common catalytic systems and conditions are detailed below.
Table 2: Catalytic Systems for Nitro Group Reduction
| Catalyst | Typical Solvent | Pressure | Temperature | Reference |
|---|---|---|---|---|
| Platinum (Pt) on Carbon (with Molybdenum) | Ethanol | 3 bar | 30 °C | google.com |
| Palladium (Pd) on Carbon | Methanol or Ethanol | 1-50 atm | Room Temp. | General Method |
| Raney Nickel (Ra-Ni) | Ethanol | 1-50 atm | Room Temp. | General Method |
| Platinum(IV) Oxide (PtO₂) | Acetic Acid | 50-70 bar | Room Temp. | General Method |
The choice of catalyst and solvent can be crucial to avoid unwanted side reactions, such as dehalogenation (removal of the fluoro or chloro substituent). Catalysts like platinum are often effective for reducing both a nitro group and an N-oxide simultaneously, as seen in the synthesis of the intermediate 2-chloro-5-methyl-4-pyridinamine google.com.
Nucleophilic aromatic substitution (SNAr) is the cornerstone of many synthetic routes to fluorinated pyridines nih.gov. The pyridine ring is inherently electron-deficient, which facilitates attack by nucleophiles, particularly at the C-2, C-4, and C-6 positions. This reactivity is further enhanced by the presence of electron-withdrawing groups.
Two primary SNAr strategies are relevant for the synthesis of this compound:
Halogen Exchange (Halex) Reaction: This is the most common method for introducing a fluorine atom onto an aromatic ring. A chloro or bromo-substituted pyridine is treated with a source of fluoride ions, such as KF or CsF mdpi.com. The reaction rate is highly dependent on the leaving group (Cl > Br > I is not always the case; reactivity depends on the specific SNAr mechanism) and the solvent. Aprotic polar solvents like DMSO, DMF, or sulfolane are used to enhance the nucleophilicity of the fluoride anion. For the synthesis of the target molecule, reacting a precursor like 4-chloro-5-methyl-2-nitropyridine with KF would be a key step. The reaction of 2-amino-4-chloropyridine with sodium fluoride in DMF at 140°C to yield 2-amino-4-fluoropyridine is a well-documented example of this process chemicalbook.com.
Displacement of a Nitro Group: The nitro group can be an excellent leaving group in SNAr reactions, especially when positioned ortho or para to other activating groups mdpi.comresearchgate.net. Treating a nitropyridine with a strong nucleophile like a fluoride ion can lead to the direct replacement of the nitro group. This method offers an alternative to halogen exchange, particularly if the corresponding nitropyridine is readily accessible.
Advanced Synthetic Techniques and Methodological Innovations
While traditional multi-step synthesis remains prevalent, modern techniques are being developed to improve efficiency, safety, and yield.
Late-Stage Fluorination: This approach introduces the fluorine atom at one of the final steps of a synthesis, which is particularly valuable for the synthesis of radiolabeled compounds (e.g., with ¹⁸F for PET imaging) researchgate.net. Electrophilic fluorinating reagents such as Selectfluor® can be used to directly fluorinate electron-rich pyridine rings, sometimes mediated by a silver catalyst rsc.org. While direct C-H fluorination of the target molecule's core might be challenging due to regioselectivity issues, this remains an active area of research.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for SNAr reactions mdpi.com. By rapidly heating the solvent and reactants, microwave-assisted organic synthesis (MAOS) can accelerate slow processes like nucleophilic substitution on deactivated rings or improve yields in sluggish reactions.
Flow Chemistry: Continuous flow reactors offer significant advantages in safety and scalability for hazardous reactions like nitration or fluorination using anhydrous hydrogen fluoride. Flow chemistry allows for precise control over reaction parameters (temperature, pressure, stoichiometry) and minimizes the volume of hazardous materials handled at any given time, making industrial-scale production safer and more efficient.
Mechanistic Studies of Key Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and achieving desired outcomes in terms of yield and selectivity. The key transformations in the synthesis of this compound are the fluorination step and the catalytic processes that govern the reaction's efficiency.
The introduction of a fluorine atom onto a pyridine ring can be achieved through several mechanistic pathways, primarily electrophilic fluorination, nucleophilic aromatic substitution (SNAr), and direct C-H fluorination.
Electrophilic Fluorination: This mechanism involves the reaction of an electron-rich pyridine derivative with an electrophilic fluorine source, such as Selectfluor®. The reaction proceeds via the attack of the aromatic π-system on the electrophilic fluorine, leading to a sigma complex intermediate, which then loses a proton to restore aromaticity. nih.gov The regioselectivity is governed by the electronic effects of the substituents on the pyridine ring.
Nucleophilic Aromatic Substitution (SNAr): In this pathway, a pyridine ring bearing a good leaving group (such as a chlorine atom) at the 4-position and activated by electron-withdrawing groups is treated with a nucleophilic fluoride source (e.g., NaF, KF). chemicalbook.com The reaction proceeds through a Meisenheimer complex intermediate. For this to be effective in synthesizing the target compound, a precursor like 4-chloro-5-methylpyridin-2-amine would be required.
Direct C-H Fluorination: A notable method involves the use of silver(II) fluoride (AgF2) for the direct fluorination of C-H bonds in pyridines and diazines. The proposed mechanism is initiated by the coordination of the basic pyridine nitrogen to the silver atom. acs.org This coordination facilitates the selective fluorination at the C-H bond adjacent to the nitrogen (the 2- or 6-position). acs.orgresearchgate.net This method is highly regioselective but may not be directly applicable for introducing fluorine at the 4-position without a different directing group strategy.
Fluorinating Reagents: The nature of the fluorinating agent dictates the applicable mechanism. Electrophilic reagents like Selectfluor® (F-TEDA-BF4) are used for the fluorination of electron-rich heterocyles. nih.gov Nucleophilic fluoride sources, such as sodium fluoride (NaF) or diethylaminosulfur trifluoride (DAST), are used in SNAr reactions or for converting hydroxyl groups to fluorides, respectively. chemicalbook.comnih.gov
Catalysts: Transition metal catalysts play a crucial role in modern synthetic methods.
Silver(II) Fluoride (AgF2): This reagent acts as both the fluorine source and the catalyst in direct C-H fluorination. It exhibits remarkable selectivity for the position adjacent to the ring nitrogen. acs.orgresearchgate.net The reaction is often rapid, occurring at ambient temperature. researchgate.net
Rhodium(III) Catalysts: Complexes such as [Cp*RhCl2]2 are effective in catalyzing C-H functionalization and annulation reactions to build the pyridine ring itself. In the synthesis of 3-fluoropyridines, the Rh(III) catalyst, in conjunction with a carboxylate salt, enables the coupling of α-fluoro-α,β-unsaturated oximes and alkynes with high regioselectivity. acs.orgnih.gov
Silver Promoters: In some electrophilic fluorinations using Selectfluor®, silver salts like Ag2CO3 can act as promoters, enhancing the reaction rate and yield. rsc.org
| Catalyst / Reagent | Role in Synthesis | Reaction Type | Selectivity / Yield |
| AgF2 | Fluorinating agent and catalyst | Direct C-H Fluorination | Exclusive selectivity for fluorination adjacent to nitrogen. acs.orgresearchgate.net |
| Selectfluor® | Electrophilic fluorine source | Electrophilic Fluorination | Regioselectivity depends on substrate electronics. nih.gov |
| [Cp*RhCl2]2 / CsOPiv | Catalyst system | C-H Functionalization / Cyclization | High regioselectivity in forming substituted pyridines. acs.orgnih.gov |
| NaF | Nucleophilic fluorine source | Nucleophilic Aromatic Substitution (SNAr) | High yield (e.g., 90%) in converting 4-chloropyridine to 4-fluoropyridine. chemicalbook.com |
| Ag2CO3 | Promoter | Electrophilic Fluorination | Enhances yield and regioselectivity with Selectfluor®. rsc.org |
This table details the function and impact of key catalysts and reagents in the synthesis of fluorinated pyridines.
Kinetic Investigations of Reaction Progress
A thorough review of publicly available scientific literature reveals a notable absence of specific kinetic studies focused on the synthetic methodologies and reaction pathways for this compound. Consequently, detailed experimental data, including reaction rate constants, activation energies, and reaction orders for the synthesis of this particular compound, are not available. This section will, therefore, discuss the principles of kinetic investigations as they would apply to the synthesis of this compound, drawing parallels from studies on analogous pyridine derivatives.
The synthesis of substituted pyridines often involves nucleophilic aromatic substitution (SNAr) reactions. Kinetic studies of such reactions are crucial for understanding the reaction mechanism, optimizing reaction conditions, and ensuring process safety and efficiency on a larger scale.
A kinetic study for the synthesis of this compound would typically involve monitoring the concentration of reactants and products over time under various conditions. Key parameters that would be investigated include:
Temperature: The reaction rate is generally expected to increase with temperature. By conducting the reaction at different temperatures, the activation energy (Ea) could be determined using the Arrhenius equation. This parameter provides insight into the temperature sensitivity of the reaction.
Concentration of Reactants: The order of the reaction with respect to each reactant would be determined by systematically varying their initial concentrations and observing the effect on the initial reaction rate. This information helps to elucidate the molecularity of the rate-determining step.
Catalyst Concentration: If a catalyst is employed, its effect on the reaction rate would be studied by varying its concentration. This can reveal the role of the catalyst in the reaction mechanism and help in determining the optimal catalyst loading.
For instance, in the amination of a related fluoropyridine, one would expect the reaction to follow a second-order rate law, being first order in the pyridine substrate and first order in the aminating agent. The proposed mechanism would likely proceed through a Meisenheimer intermediate, a common feature in SNAr reactions. researchgate.net The rate of formation of this compound would be influenced by the electrophilicity of the carbon atom bearing the leaving group and the nucleophilicity of the aminating agent.
Table 1: Hypothetical Kinetic Parameters for the Synthesis of this compound
While no specific data exists for this compound, the following table illustrates the type of data that would be generated from a kinetic study of a hypothetical SNAr reaction to form this compound. This data is for illustrative purposes only and is based on typical values for related reactions.
| Parameter | Value (Hypothetical) | Conditions |
| Reaction Order (vs. Fluoropyridine) | 1 | Constant amine concentration |
| Reaction Order (vs. Amine) | 1 | Constant fluoropyridine concentration |
| Rate Constant (k) at 298 K | 1.5 x 10-3 L mol-1 s-1 | Dichloromethane as solvent |
| Activation Energy (Ea) | 55 kJ/mol | Temperature range: 288-318 K |
| Pre-exponential Factor (A) | 2.1 x 107 L mol-1 s-1 |
The progress of the reaction would be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to measure the concentration of the reactants and the product at different time intervals. The data collected would then be fitted to various rate equations to determine the reaction order and rate constants.
Chemical Transformations and Derivatization Strategies of 4 Fluoro 5 Methylpyridin 2 Amine
Functional Group Reactivity of the Pyridin-2-amine Moiety
The reactivity of 4-fluoro-5-methylpyridin-2-amine is dictated by the interplay of its substituents on the pyridine (B92270) ring. The amino group is a strong activating group, while the fluorine atom is a deactivating group. The methyl group has a mild activating effect.
Reactions at the Amino Group (e.g., N-alkylation, N-acylation)
The primary amino group in this compound is a key site for derivatization. It can readily undergo reactions such as N-alkylation and N-acylation to introduce a wide variety of substituents.
N-Alkylation: The amino group can be alkylated using alkyl halides or other alkylating agents. For instance, reaction with methyl iodide in the presence of a base like sodium hydride can yield the corresponding N-methylated product. nih.gov The choice of base and solvent is crucial to control the extent of alkylation and avoid side reactions.
N-Acylation: Acylation of the amino group is a common strategy to introduce amide functionalities. This can be achieved using acyl chlorides or anhydrides in the presence of a base such as triethylamine (B128534) or pyridine. These reactions are typically high-yielding and provide stable amide derivatives.
| Reaction Type | Reagents | Product | Notes |
| N-Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., NaH) | N-Alkyl-4-fluoro-5-methylpyridin-2-amine | Can lead to mono- or di-alkylation depending on reaction conditions. |
| N-Acylation | Acyl chloride (e.g., CH3COCl), Base (e.g., Et3N) | N-Acyl-4-fluoro-5-methylpyridin-2-amine | Generally a high-yielding and selective reaction. |
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. youtube.commasterorganicchemistry.com However, the presence of the activating amino and methyl groups can facilitate such reactions. The substitution pattern is directed by the existing substituents. The amino group directs electrophiles to the ortho and para positions, while the methyl group also directs to the ortho and para positions. In this case, the 3- and 5-positions relative to the amino group (which are the 3- and 5- positions of the pyridine ring) are the most likely sites for electrophilic attack.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. youtube.com For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, though careful control of reaction conditions is necessary to avoid over-oxidation or side reactions.
| Reaction Type | Reagents | Potential Product | Notes |
| Nitration | HNO3, H2SO4 | 4-Fluoro-5-methyl-3-nitropyridin-2-amine or 4-Fluoro-5-methyl-5-nitropyridin-2-amine | The position of nitration is influenced by the directing effects of the existing groups. |
| Halogenation | X2 (e.g., Br2), Lewis Acid | 3-Halo-4-fluoro-5-methylpyridin-2-amine or 5-Halo-4-fluoro-5-methylpyridin-2-amine | Lewis acid catalyst is often required to activate the halogen. |
Nucleophilic Attack and Transformations
The fluorine atom at the 4-position makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). Strong nucleophiles can displace the fluoride (B91410) ion. This is a powerful method for introducing a variety of functional groups at this position.
Additionally, the amino group can be transformed into other functionalities. For example, it can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a range of substituents.
Synthesis of Advanced Derivatives and Analogues
The versatile reactivity of this compound allows for the synthesis of a wide array of advanced derivatives and analogues with tailored properties.
Structural Modification at the Fluoro Position
As mentioned, the fluorine atom can be displaced by various nucleophiles. This allows for the introduction of alkoxy, aryloxy, amino, and other groups at the 4-position. The ease of this displacement is enhanced by the electron-withdrawing nature of the pyridine nitrogen.
| Nucleophile | Reagent Example | Product |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 4-Methoxy-5-methylpyridin-2-amine |
| Amine | Ammonia (NH3) | 4,5-Diaminopyridine derivative |
| Thiolate | Sodium thiophenoxide (NaSPh) | 4-(Phenylthio)-5-methylpyridin-2-amine |
Methyl Group Functionalization
The methyl group at the 5-position can also be a site for further functionalization, although this typically requires more forcing conditions. It can undergo free-radical halogenation, followed by nucleophilic substitution to introduce various functional groups. Oxidation of the methyl group to a carboxylic acid or an aldehyde is also a possibility, which opens up another avenue for derivatization.
| Reaction Type | Reagents | Intermediate/Product | Notes |
| Free-Radical Halogenation | N-Bromosuccinimide (NBS), Initiator (e.g., AIBN) | 5-(Bromomethyl)-4-fluoropyridin-2-amine | This intermediate can be further reacted with nucleophiles. |
| Oxidation | Strong oxidizing agent (e.g., KMnO4) | 4-Fluoro-2-aminopyridine-5-carboxylic acid | The reaction conditions need to be carefully controlled to avoid degradation of the pyridine ring. |
Incorporation into Polycyclic Systems (e.g., isoquinoline (B145761) derivatives)
The scaffold of this compound is a valuable synthon for constructing complex polycyclic and heterocyclic systems, most notably demonstrated by its incorporation into isoquinoline derivatives. This strategic fusion of molecular frameworks is pivotal in the development of agents for biomedical imaging.
A prominent example is the synthesis of N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine, a compound that has shown significant promise as a selective binder for aggregated tau proteins, which are biomarkers for Alzheimer's disease. nih.govacs.org The synthesis of such molecules generally involves multi-step pathways. These pathways may include the initial construction of the isoquinoline core through established methods like the Bischler-Napieralski or Pictet-Spengler reactions, followed by functionalization to introduce an amine group. nih.govnih.gov The final key step is the coupling of the functionalized isoquinoline with the this compound moiety. This is often achieved through modern cross-coupling reactions, such as the Buchwald-Hartwig amination, which utilizes a palladium catalyst with specialized phosphine (B1218219) ligands (e.g., XantPhos) to form the critical carbon-nitrogen bond between the isoquinoline ring and the exocyclic amine of the pyridine. wikipedia.org
The chemical reactivity of the resulting N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine is characterized by its constituent functional groups. The secondary amine linkage can be subject to further derivatization, while the pyridine and isoquinoline ring systems can potentially undergo electrophilic substitution, although the specific conditions would need to be carefully selected to control regioselectivity. nih.gov
Design and Synthesis of Radiolabeled Derivatives (e.g., with 18F for PET imaging)
The development of radiolabeled derivatives of this compound, particularly with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F, t½ ≈ 110 min), is a major focus in the field of molecular imaging. These radiotracers are designed for use in Positron Emission Tomography (PET), a powerful non-invasive technique to visualize and quantify biochemical processes in vivo.
The design of ¹⁸F-labeled PET tracers based on this scaffold involves identifying a position on the molecule where fluorine can be introduced without compromising its biological activity and selectivity. A leading example is the radiolabeling of N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine to produce [¹⁸F]JNJ-64326067, a promising PET tracer for imaging tau pathology. acs.orgwikipedia.org The synthesis of such radiotracers is a time-sensitive and technically demanding process that starts with cyclotron-produced [¹⁸F]fluoride.
Several strategies for radiofluorination of aromatic systems, including pyridines, are employed:
Nucleophilic Aromatic Substitution (SNA_r_): This is the most common method for ¹⁸F-labeling. It requires a suitable precursor molecule containing a good leaving group (e.g., nitro, trimethylammonium, or halogen) at the position to be fluorinated. The pyridine ring's inherent electron deficiency facilitates nucleophilic attack by [¹⁸F]fluoride, particularly at the 2- and 4-positions. acs.org For the synthesis of [¹⁸F]JNJ-64326067, a precursor is designed where the fluorine atom on the pyridine ring is replaced with a leaving group, allowing for late-stage introduction of ¹⁸F. acs.orgwikipedia.org
Isotope Exchange: In some cases, ¹⁸F can be introduced by exchanging it with a non-radioactive ¹⁹F atom already present in the molecule. The synthesis of [¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP), a tracer for K+ channels, utilizes an isotope exchange method on a 3-fluoro-5-methyl-4-nitropyridine (B15521877) N-oxide precursor, followed by reduction. researchgate.netnih.gov
Use of Prosthetic Groups: An alternative strategy involves first synthesizing a small, ¹⁸F-labeled molecule (a prosthetic group), such as N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) or 6-[¹⁸F]fluoronicotinic acid tetrafluorophenyl ester ([¹⁸F]FPy-TFP), which is then coupled to the target molecule. nih.gov This is particularly useful for complex biomolecules but can also be applied to smaller structures.
The synthesis of [¹⁸F]6-(2-fluoropropyl)-4-methylpyridin-2-amine, a potential PET tracer for inducible nitric oxide synthase (iNOS), was achieved via nucleophilic substitution of a mesylate precursor with [¹⁸F]fluoride, followed by deprotection. nih.gov This highlights the versatility of nucleophilic substitution for labeling side chains attached to the pyridine core.
| Compound Name | Target | Labeling Method | Precursor Type | Reference |
|---|---|---|---|---|
| [¹⁸F]JNJ-64326067 | Aggregated Tau | Nucleophilic Substitution | Not specified, likely nitro or other leaving group | acs.orgwikipedia.org |
| [¹⁸F]5-methyl-3-fluoro-4-aminopyridine | K+ Channels | Isotope Exchange & Reduction | Nitropyridine N-oxide | researchgate.netnih.gov |
| [¹⁸F]6-(2-fluoropropyl)-4-methylpyridin-2-amine | iNOS | Nucleophilic Substitution | N-Boc protected mesylate | nih.gov |
| [¹⁸F]FIMX | mGluR1 | Nucleophilic Substitution | Aryliodonium salt | youtube.com |
Chemo- and Regioselectivity in Derivatization
The this compound molecule possesses multiple reactive sites, making chemo- and regioselectivity critical considerations during its derivatization. The primary sites for reaction are the exocyclic amino group at the C2-position and the carbon atoms of the pyridine ring (C3, C6). The fluorine atom at C4 and the methyl group at C5 also influence the ring's reactivity.
The exocyclic amino group is a potent nucleophile and will readily react with electrophiles in N-acylation or N-alkylation reactions. nih.gov In contrast, the pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution, but susceptible to nucleophilic aromatic substitution or modification via C-H activation.
Controlling Reaction Outcomes through Reagent and Condition Selection
Achieving the desired chemical transformation at a specific position on the this compound core requires careful selection of reagents and reaction conditions.
Protecting Groups: To prevent unwanted reactions at the highly nucleophilic 2-amino group during transformations on the pyridine ring, it is often necessary to use a protecting group, such as a tert-butoxycarbonyl (Boc) group. This group can be readily installed and later removed under specific conditions, as seen in the synthesis of precursors for radiolabeling. nih.gov
Directed Metalation and C-H Activation: Modern synthetic methods allow for the functionalization of specific C-H bonds. For pyridine rings, transition-metal catalysts (e.g., palladium, rhodium, iridium) can enable regioselective C-H activation. The exocyclic amino group itself can act as a directing group, guiding the catalyst to functionalize the adjacent C3 position. Alternatively, other directing groups can be temporarily installed to guide reactions to other positions.
Control of Nucleophilic Aromatic Substitution (SNA_r_): The fluorine atom at the C4 position is a potential leaving group for SNA_r_ reactions, but this typically requires harsh conditions or a strongly activated ring. More commonly, a leaving group is intentionally placed at a different position to direct substitution. For instance, to achieve substitution at the C6 position, a common strategy involves starting with a 2-amino-6-chloropyridine (B103851) derivative.
Regioselective Fluorination: In related heterocyclic systems like 2-aminopyrimidines, highly regioselective fluorination at the 5-position has been achieved using electrophilic fluorinating agents like Selectfluor in the presence of a silver catalyst (Ag₂CO₃). This demonstrates how specific reagents can overcome the inherent electronic preferences of the ring system to achieve a desired regioisomer.
Use of Directing Groups for Regiocontrol: The regiochemical outcome of reactions can be dramatically altered by using directing groups. For example, forming the N-oxide of a pyridine ring can change the electronic distribution and direct incoming electrophiles or nucleophiles to different positions than in the parent pyridine. This strategy has been used to direct radiofluorination to a position ortho to a nitro group in a pyridine N-oxide derivative, a reaction that fails in the absence of the N-oxide.
| Desired Outcome | Strategy | Reagents/Conditions | Example Principle | Reference |
|---|---|---|---|---|
| Reaction at Ring vs. Amino Group | Protecting Group Chemistry | (Boc)₂O for protection; TFA or HCl for deprotection | Protecting the 2-amino group to allow for ring modification | nih.gov |
| Regioselective C-H Functionalization | Directed Ortho Metalation / C-H Activation | Pd, Rh, or Ir catalysts with directing groups | Amino group directs functionalization to C3 | nih.gov |
| Regioselective Fluorination | Catalyst-Controlled Electrophilic Fluorination | Selectfluor / Ag₂CO₃ | Achieving fluorination at the C5 position of aminopyrimidines | |
| Altering Nucleophilic Substitution Pattern | Use of Activating/Directing Groups | Formation of a Pyridine N-oxide | Directing fluorination ortho to a nitro group |
Stereochemical Considerations in Derivative Synthesis
The parent molecule, this compound, is achiral. Stereochemical considerations become important when a derivatization reaction introduces a new chiral center, typically on a side chain attached to the pyridine ring or the amino group. In such cases, controlling the stereochemical outcome to produce a single enantiomer or diastereomer is often crucial, as different stereoisomers can have vastly different biological activities.
An example where chirality is introduced is in the synthesis of analogs like 6-(2-fluoropropyl)-4-methylpyridin-2-amine. The propyl side chain contains a stereocenter at the C2 position bearing the fluorine atom. Standard synthesis of this side chain, for instance, by fluorinating a secondary alcohol with a reagent like diethylaminosulfur trifluoride (DAST), would typically yield a racemic mixture (an equal mixture of both enantiomers).
To achieve stereocontrol and synthesize an enantiomerically pure derivative, several asymmetric synthesis strategies could be employed:
Use of Chiral Starting Materials: One of the most straightforward methods is to start the synthesis with an enantiomerically pure building block. For example, enantiopure pyridyl amino acids have been prepared by coupling halopyridines with organozinc reagents derived from the chiral amino acid serine. nih.gov
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction to occur on one face of the molecule, thereby creating the desired stereocenter. The auxiliary is then removed.
Asymmetric Catalysis: This powerful strategy uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For pyridine derivatives, chiral nucleophilic catalysts have been developed for enantioselective acyl transfer reactions. acs.org Similarly, transition metal complexes with chiral ligands are widely used for asymmetric reactions like hydrogenation or C-C bond formation, which could be used to build a chiral side chain with high stereoselectivity. nih.gov
While specific examples of stereoselective synthesis starting from this compound are not prominently detailed in the reviewed literature, the principles of asymmetric synthesis are directly applicable to its derivatization whenever a new stereocenter is created.
Advanced Spectroscopic and Mechanistic Characterization of 4 Fluoro 5 Methylpyridin 2 Amine and Its Derivatives
Elucidation of Molecular Structure and Conformation
The precise three-dimensional arrangement of atoms and the conformational preferences of 4-Fluoro-5-methylpyridin-2-amine are fundamental to understanding its chemical behavior. Advanced spectroscopic techniques provide detailed insights that go beyond basic structural identification.
Advanced NMR Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and conformation of molecules. While standard 1H and 13C NMR provide initial structural information, advanced techniques like 2D-NMR are essential for unambiguous assignment and conformational analysis.
For instance, in related substituted pyridines, 2D-NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and proton-carbon connectivities, respectively. acs.org For this compound, these experiments would definitively assign the signals for the methyl protons and the aromatic protons on the pyridine (B92270) ring.
Furthermore, Nuclear Overhauser Effect (NOE) experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the spatial proximity of atoms, which is crucial for determining the preferred conformation of the molecule in solution. Conformational analysis of similar fluorinated nucleosides has been successfully performed using 3JHH and 3JHF NMR coupling constants in conjunction with computational programs. nih.gov This approach could be applied to study the rotational barriers and preferred dihedral angles of the amino and methyl groups relative to the pyridine ring in this compound. Computational studies on related pyridine derivatives have also utilized NMR spectroscopy to confirm conformational preferences. nih.gov
Table 1: Predicted ¹H NMR Data for a Substituted Pyridine
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-A | 7.81 | d | J(A,B) = 5.2 |
| H-B | 6.37 | d | J(B,C) = 1.5 |
| H-C | 6.20 | d | J(C,D) = 0.7 |
| CH₃ | 2.16 | s | |
| NH₂ | 4.68 | s |
Note: This table is based on data for a similar compound, 4-Methylpyridin-2-amine, and serves as an illustrative example. chemicalbook.com The actual values for this compound may differ.
X-ray Crystallography for Solid-State Structure
In a study of a cocrystal containing 5-fluorocytosine, X-ray diffraction revealed a robust supramolecular architecture stabilized by various hydrogen bonds. nih.gov Similarly, for this compound, X-ray crystallography could elucidate intermolecular interactions, such as hydrogen bonding between the amino group of one molecule and the nitrogen atom of the pyridine ring or the fluorine atom of another, which govern the crystal packing.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and probe intermolecular interactions. nih.gov The vibrational modes of a molecule are sensitive to its structure and environment.
For this compound, the FT-IR and Raman spectra would exhibit characteristic bands for the N-H stretching vibrations of the amino group, typically in the range of 3300-3500 cm⁻¹. researchgate.net The C-F stretching vibration would also be a key diagnostic peak. A detailed analysis of the vibrational spectra, often aided by density functional theory (DFT) calculations, can provide insights into the strength of hydrogen bonds and other intermolecular forces. researchgate.net For example, a shift in the N-H stretching frequency to lower wavenumbers in the solid-state spectrum compared to a dilute solution would indicate the presence of intermolecular hydrogen bonding. researchgate.net
Table 2: Illustrative Vibrational Frequencies for a Substituted Pyridine
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | 3444 | Not available |
| N-H Symmetric Stretch | 3335 | Not available |
| C-H Stretch (Aromatic) | ~3100 | Not available |
| C-H Stretch (Methyl) | ~2950 | Not available |
| C=C/C=N Ring Stretch | ~1600-1400 | Not available |
| C-F Stretch | ~1200-1000 | Not available |
Note: This table provides typical ranges for the specified vibrations and is for illustrative purposes. researchgate.netresearchgate.net Specific values for this compound would require experimental measurement.
Insights into Electronic Structure and Reactivity
Understanding the electronic structure of this compound is key to predicting its reactivity and photophysical properties.
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. libretexts.org The absorption of light promotes an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. libretexts.org For aromatic molecules like this compound, the most common transitions are π → π* and n → π*. youtube.com
The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically intense and occur at shorter wavelengths. lumenlearning.com The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen atoms) to an antibonding π* orbital and are generally less intense. The position and intensity of these absorption bands provide valuable information about the electronic structure of the molecule. The presence of substituents like the fluorine atom and the amino group can cause shifts in the absorption maxima (λmax) compared to unsubstituted pyridine.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
Computational methods, such as DFT, can be used to calculate the energies and spatial distributions of the HOMO and LUMO of this compound. malayajournal.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive. researchgate.net The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, the analysis would likely show the HOMO localized on the electron-rich amino group and pyridine ring, while the LUMO might have significant contributions from the carbon atoms attached to the electronegative fluorine atom.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Regions
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the electron density distribution of a molecule and predict its reactive behavior. In the case of this compound, the MEP map reveals distinct regions of positive and negative electrostatic potential, which are crucial for understanding its interactions with other molecules.
The MEP map of this compound typically shows the most negative potential (red and yellow regions) concentrated around the nitrogen atom of the pyridine ring and the exocyclic amine group. This is due to the high electronegativity of the nitrogen atoms and the presence of lone pairs of electrons. These regions represent the most likely sites for electrophilic attack. Conversely, the most positive potential (blue regions) is generally located around the hydrogen atoms of the amine group and the methyl group, indicating these are favorable sites for nucleophilic attack.
The presence of the fluorine atom at the 4-position significantly influences the MEP map. As a highly electronegative atom, fluorine withdraws electron density from the pyridine ring, which can modulate the basicity of the ring nitrogen and the reactivity of the entire molecule. The interplay between the electron-donating amine and methyl groups and the electron-withdrawing fluorine atom creates a unique electronic landscape that dictates the molecule's chemical personality.
Key Reactive Regions of this compound based on MEP:
| Region | Electrostatic Potential | Predicted Reactivity |
| Pyridine Ring Nitrogen | Negative | Site for electrophilic attack, protonation |
| Exocyclic Amine Group | Negative | Site for electrophilic attack |
| Hydrogen Atoms of Amine Group | Positive | Site for nucleophilic attack |
| Aromatic Ring | Varied | Susceptible to electrophilic aromatic substitution, with regioselectivity influenced by substituents |
Mechanistic Spectroscopic Studies
Understanding the reaction pathways and identifying transient species are critical for optimizing synthetic routes and controlling product formation. Mechanistic spectroscopic studies provide invaluable real-time insights into the chemical transformations of this compound.
Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress of reactions involving this compound in real-time. These methods allow for the continuous tracking of the concentrations of reactants, intermediates, and products.
For instance, during a nucleophilic aromatic substitution reaction where the fluorine atom is displaced, in-situ FTIR can monitor the disappearance of the C-F stretching vibration and the appearance of new vibrational bands corresponding to the newly formed bond. This provides kinetic data and helps in elucidating the reaction mechanism. Similarly, real-time NMR can track the changes in the chemical shifts of the protons and carbons adjacent to the reaction center, offering a detailed picture of the structural evolution during the reaction.
The identification and characterization of short-lived reaction intermediates are often the key to unraveling complex reaction mechanisms. Spectroscopic techniques, often in combination with theoretical calculations, are instrumental in this endeavor. For reactions involving this compound, intermediates such as Meisenheimer complexes or other charged intermediates can be proposed.
Low-temperature spectroscopy can be used to trap and stabilize these transient species, allowing for their spectroscopic characterization. For example, in a substitution reaction, a transient intermediate where the nucleophile has added to the ring but the leaving group has not yet departed might be observable at low temperatures. The spectroscopic signature of such an intermediate would provide direct evidence for a specific reaction pathway, such as an SNAr mechanism.
Advanced Analytical Methodologies for Purity and Transformation Monitoring
The development and application of advanced analytical techniques are essential for ensuring the purity of this compound and for monitoring its transformations, particularly in complex biological or chemical systems.
In academic research, particularly in the context of drug discovery and development, understanding the metabolic fate of a compound is crucial. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for identifying the metabolites of this compound.
The high mass accuracy and resolution of HRMS allow for the determination of the elemental composition of metabolites, even when they are present at very low concentrations in complex biological matrices like plasma or urine. By comparing the mass spectra of the parent compound with those of its metabolites, researchers can identify common metabolic transformations such as oxidation, hydroxylation, or conjugation with endogenous molecules like glucuronic acid or glutathione. This information is vital for understanding the compound's pharmacokinetic and pharmacodynamic properties.
Potential Metabolic Transformations of this compound:
| Transformation | Mass Change | Potential Site |
| Oxidation | +15.9949 Da | Methyl group, aromatic ring |
| Hydroxylation | +15.9949 Da | Aromatic ring |
| N-Acetylation | +42.0106 Da | Amine group |
| Glucuronidation | +176.0321 Da | Amine group, hydroxylated metabolites |
Chromatographic techniques are indispensable for the separation and quantification of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the purity of the compound and for quantifying it in various samples.
When this compound is radiolabeled, for example with Carbon-14 or Fluorine-18 (B77423) for use in preclinical studies, its radiochemical purity must be determined. Radio-Thin Layer Chromatography (Radio-TLC) is a common and effective technique for this purpose. In this method, the radiolabeled compound is spotted on a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is then measured using a radiation detector. The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the spot of the intact compound. This ensures that the observed biological effects are due to the compound of interest and not to any radiolabeled impurities.
Computational and Theoretical Investigations of 4 Fluoro 5 Methylpyridin 2 Amine
Quantum Chemical Calculations:
Quantum chemical calculations are used to determine the electronic structure of molecules.
Molecular Dynamics Simulations:
Molecular dynamics simulations are used to study the physical movements of atoms and molecules over time.
Solvent Effects on Molecular Properties:The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly include solvent molecules to study how they affect the solute's conformation, electronic properties, and interactions. This provides a more realistic model of the molecule's behavior in solution.
While these computational tools are powerful, their application to 4-Fluoro-5-methylpyridin-2-amine has not been documented in accessible scientific literature. The generation of the specific data tables and detailed research findings as requested would require original research to be performed.
In Silico Prediction of Reactivity and Interaction Profiles
Computational chemistry provides powerful tools for predicting the behavior of molecules, offering insights into their electronic structure, potential reactivity, and intermolecular interactions. For this compound, in silico methods can elucidate properties that are difficult or costly to measure experimentally.
Non-Linear Optical (NLO) Properties
Non-linear optics deals with the interaction of intense light with materials, causing changes in the material's optical properties. researchgate.net Molecules with significant NLO responses are crucial for applications in photonics and optoelectronics, including optical switching and data processing. researchgate.netacs.org The NLO response of a molecule, particularly the first hyperpolarizability (β), is highly dependent on its electronic structure. Organic molecules featuring electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit enhanced NLO properties. researchgate.net
While specific computational or experimental NLO data for this compound are not available in the reviewed literature, the properties of related aminopyridine structures have been investigated. For instance, compounds like 4-aminopyridinium (B8673708) 2-chloro-5-nitrobenzoate have shown significant NLO activity, with a second harmonic generation (SHG) efficiency 4.8 times that of the standard material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net The structure of this compound contains an electron-donating amino group and a π-conjugated pyridine (B92270) ring, which are features conducive to NLO activity. Theoretical calculations, typically using Density Functional Theory (DFT), are employed to calculate the hyperpolarizability of such compounds to predict their potential as NLO materials. researchgate.net
Table 1: NLO Properties of Related Pyridine Derivatives
| Compound Name | SHG Efficiency vs. KDP | Reference |
|---|---|---|
| 4-aminopyridinium 2-chloro-5-nitrobenzoate | 4.8 times | researchgate.net |
| 4-aminopyridinium p-amino benzoate (B1203000) dehydrate | 1.3 times | researchgate.net |
| 4-Aminopyridinium mono phthalate | 1.1 times | researchgate.net |
Topological Investigations (e.g., Electron Localization Function, Reduced Density Gradient)
Topological analysis of electron density provides a profound understanding of chemical bonding and non-covalent interactions within a molecule.
The Electron Localization Function (ELF) is a theoretical tool used in quantum chemistry to visualize the likelihood of finding an electron pair in a given region of a molecule. wikipedia.org An ELF analysis offers a chemically intuitive picture of molecular electronic structure, clearly distinguishing core and valence electrons, and identifying the regions corresponding to covalent bonds and lone pairs. wikipedia.orgjussieu.fr The ELF value ranges from 0 to 1, where a value close to 1 signifies perfect electron localization, as in a strong covalent bond or a lone pair, while a value around 0.5 suggests delocalized, metallic-like electron behavior. taylorandfrancis.com
The Reduced Density Gradient (RDG) is a related computational method used to identify and visualize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. It analyzes the relationship between electron density and its gradient to reveal these subtle but crucial interactions that govern molecular conformation and crystal packing. A similar method, Atoms in Molecules (AIM) analysis, evaluates bonding interactions and electron densities to understand bond strength. researchgate.net
A specific ELF or RDG analysis for this compound has not been reported in the surveyed literature. However, such a study would be expected to show high ELF values corresponding to the C-C, C-N, C-H, N-H, and C-F covalent bonds. It would also reveal the localization of lone pairs on the nitrogen atoms. Furthermore, an RDG analysis could map the non-covalent interactions, detailing the influence of the fluorine, methyl, and amine substituents on the molecule's interaction profile.
Structure-Property Relationship Modeling
Predictive modeling based on molecular structure is a cornerstone of modern chemical research and drug discovery. These models aim to correlate specific structural features with physicochemical properties or biological activities.
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that link chemical structure to biological activity or physical properties, respectively. researchgate.net These models are built by finding a statistical correlation between calculated molecular descriptors (e.g., electronic, steric, or hydrophobic parameters) and an experimentally measured endpoint.
No specific QSAR or QSPR studies centered on this compound were identified. However, this compound could serve as a valuable data point in the development of such models for pyridine derivatives. For example, a QSAR model could be developed for a series of aminopyridines to predict their inhibitory activity against a particular enzyme, as has been done for other pyridine classes. researchgate.net The structural descriptors for this compound, such as its size, polarity, and hydrogen bonding capacity, would contribute to the model's predictive power.
Ligand Efficiency and Lipophilicity Analysis
In the context of drug discovery, Lipophilicity is a critical physicochemical property that influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. nih.govmdpi.com It is commonly expressed as the logarithm of the partition coefficient (LogP), which measures the ratio of a compound's concentration in a lipidic phase to its concentration in an aqueous phase. A predicted LogP value for this compound is approximately 1.04. chemsrc.com This moderate lipophilicity suggests a balance between aqueous solubility and lipid membrane permeability.
Ligand Efficiency (LE) is a metric used to assess the binding potency of a compound in relation to its size (typically measured by the number of heavy, non-hydrogen atoms). It helps in identifying small, efficient fragments that can be optimized into potent drug candidates. While a specific LE value for this compound cannot be determined without experimental binding data to a biological target, its structural motif is of significant interest. A derivative, N-(4-[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine, was developed and evaluated in a structure-activity relationship study as a potential imaging agent for tau protein aggregates in Alzheimer's disease. nih.gov The favorable properties of this tracer highlight the utility of the this compound scaffold in designing potent and selective ligands. nih.gov
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₇FN₂ | chemsrc.com |
| Molecular Weight | 126.13 g/mol | chemsrc.com |
| Predicted LogP | 1.0414 | chemsrc.com |
| Exact Mass | 126.05900 Da | chemsrc.com |
Compound Index
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-aminopyridinium 2-chloro-5-nitrobenzoate |
| 4-aminopyridinium p-amino benzoate dehydrate |
| 4-Aminopyridinium mono phthalate |
| N-(4-[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine |
Exploration of Biological Activities and Mechanistic Interactions Pre Clinical Focus
In Vitro Studies on Molecular Targets and Pathways
In vitro research has been instrumental in elucidating the molecular interactions of compounds derived from 4-Fluoro-5-methylpyridin-2-amine. These studies have identified specific binding affinities, enzyme inhibitory activities, and functional cellular effects.
Receptor Binding Affinity and Selectivity (e.g., 5-HT1A receptors, tau aggregates, potassium channels, iNOS)
Derivatives of this compound have been synthesized and evaluated for their binding affinity to several key pathological targets.
Tau Aggregates: A significant derivative, N-(4-[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067), was developed as a promising positron emission tomography (PET) tracer for imaging aggregated tau protein, a hallmark of Alzheimer's disease. researchgate.netalbany.edu This compound emerged from a structure-activity relationship exploration and was identified as a potent and selective binder to aggregated tau. researchgate.netalbany.edu
PD-L1 Receptor: The this compound moiety has been incorporated into small molecules designed to antagonize the Programmed death-ligand 1 (PD-L1) receptor, a critical immune checkpoint. Biophysical assays, including Homogeneous Time Resolved Fluorescence (HTRF), confirmed the binding of these derivative compounds to PD-L1, with some candidates showing activity in the low micromolar range. rug.nl
Tyrosine Kinase 2 (TYK2): While not a receptor in the classical sense, the compound serves as a crucial intermediate for allosteric inhibitors of TYK2, a member of the Janus kinase (JAK) family. sci-hub.se These inhibitors function by binding to the regulatory pseudokinase domain (JH2) of TYK2.
Interactive Data Table: Receptor and Protein Binding Affinity of this compound Derivatives
| Derivative | Target | Binding Assay | Affinity (IC₅₀ / Kᵢ) | Source(s) |
| N-(4-Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine | Aggregated Tau | Radioligand Displacement | Potent Binder | researchgate.netalbany.edu |
| Imidazopyridine Derivatives | PD-L1 | HTRF Assay | Low µM | rug.nl |
| Phenyl-pyrimidine Derivatives | TYK2 (JH2 Domain) | Biochemical Assays | Potent Inhibitor | sci-hub.se |
Enzyme Inhibition/Activation Studies (e.g., nitric oxide synthase isoforms, PRMT5)
The core structure of this compound is featured in inhibitors of several key enzyme families.
Nitric Oxide Synthase (NOS) Isoforms: Analogues of 2-amino-4-methylpyridine (B118599) have been extensively studied as inhibitors of nitric oxide synthase, particularly the inducible isoform (iNOS), which is implicated in inflammatory diseases. Fluorinated derivatives have been specifically designed to serve as PET radiotracers for imaging iNOS expression.
Tyrosine Kinase 2 (TYK2): As mentioned, derivatives of this compound act as potent and highly selective allosteric inhibitors of TYK2. In cell-based reporter assays, a lead compound demonstrated an IC₅₀ of 27 nM for inhibiting IFNα-stimulated TYK2-dependent signaling. It showed high selectivity over other JAK family members, with over 200-fold selectivity against JAK1/3 and over 270-fold against JAK2. sci-hub.se
Protein Arginine Methyltransferase 5 (PRMT5): The pyridin-2-amine scaffold is recognized as a component in the development of PRMT5 inhibitors. nih.govepo.org PRMT5 is an attractive drug target in oncology, and its inhibition can lead to cell growth arrest in cancer cell lines. nih.gov
Interactive Data Table: Enzyme Inhibition by this compound Derivatives
| Derivative Class | Enzyme Target | Assay Type | Potency (IC₅₀) | Selectivity | Source(s) |
| Phenyl-pyrimidine | TYK2 | Cell-based luciferase reporter | 27 nM | >200-fold vs JAK1/3, >270-fold vs JAK2 | sci-hub.se |
| Tetrahydroisoquinoline | PRMT5 | Enzymatic Activity | 4.2 nM (for an oxetane (B1205548) analogue) | Broad selectivity against other HMTs | nih.gov |
Cellular Assays for Functional Modulation (e.g., cell permeability, gene expression modulation)
The functional consequences of target engagement by this compound derivatives have been assessed in various cellular models.
Cell Permeability: Efficient permeability across the cell membrane is a critical factor for the bioavailability and effectiveness of drug candidates, especially those targeting intracellular proteins or the central nervous system. rug.nl The development of derivatives like N-(4-[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine as a PET tracer for brain imaging implies that this scaffold can be part of molecules with a favorable pharmacokinetic profile, including the ability to cross the blood-brain barrier. researchgate.netalbany.edu
Functional Modulation of Cytokine Signaling: In cellular assays, a TYK2 inhibitor derived from this compound was shown to effectively block the signal transduction of the pro-inflammatory cytokine interferon-alpha (IFNα). This demonstrates a clear functional modulation of a key pathological pathway at the cellular level. sci-hub.se In other studies, derivatives were shown to modulate responses from IL-12 and IL-23. google.com
Protein–Ligand Interaction Studies (e.g., binding kinetics, thermodynamics)
Detailed structural studies have provided insights into how derivatives of this compound interact with their protein targets at an atomic level.
Structural Basis of PD-L1 Inhibition: For an imidazopyridine-based PD-L1 antagonist containing the core amine structure, X-ray crystallography revealed the binding mode. The analysis showed the compound binding to a deep, elongated site on the PD-L1 dimer, breaking the protein's C2 symmetry. The molecule's biphenyl (B1667301) moiety embeds within antiparallel β-sheets from both monomers of the PD-L1 dimer, and other parts of the ligand form additional interactions, such as π-stacking with a tyrosine residue. rug.nl These structural insights are crucial for guiding further optimization of inhibitor potency and selectivity. rug.nl
In Vivo Studies in Animal Models (Mechanistic Insights Only, no clinical human data)
The utility of this compound-based compounds has been validated in pre-clinical animal models, providing mechanistic insights into their pharmacodynamic profiles in the context of disease.
Pharmacodynamic Profiling in Disease Models (e.g., imaging demyelination, iNOS activation)
Radiolabeled derivatives have proven to be effective tools for in vivo imaging of disease-related biomarkers.
Imaging of Tau Pathology: The PET tracer N-(4-[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine was evaluated in rats and monkeys. These studies confirmed its favorable pharmacokinetic profile and its utility for the non-invasive imaging of aggregated tau in the brain, demonstrating its potential as a biomarker for neurodegenerative diseases like Alzheimer's. researchgate.netalbany.edu
Imaging of iNOS Activation: Fluorinated analogues of 2-amino-4-methylpyridine have been used to create PET tracers for imaging iNOS activation in vivo. In a mouse model of lipopolysaccharide-induced inflammation, these tracers showed higher uptake in the lungs of treated mice compared to controls, demonstrating their ability to detect iNOS expression associated with inflammation.
Efficacy in Autoimmune Disease Models: An allosteric TYK2 inhibitor built from the this compound starting material was shown to be orally efficacious in a murine model of psoriasis. The compound demonstrated dose-dependent activity, confirming that targeting TYK2 with this chemical series can produce a therapeutic effect in an autoimmune disease context. sci-hub.se
Target Engagement Studies (e.g., PET imaging of tau aggregates)
The engagement of a ligand with its intended biological target is a critical step in drug discovery, and for neurodegenerative diseases like Alzheimer's, Positron Emission Tomography (PET) imaging is a powerful tool for in vivo validation. Derivatives of this compound have been central to the development of novel PET tracers for imaging tau aggregates, which are a pathological hallmark of Alzheimer's disease.
A notable example is the compound N-(4-[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine, also known as JNJ-64326067. This molecule was identified through a systematic exploration of structure-activity relationships (SAR) around an initial isoquinoline (B145761) hit. acs.orgresearchgate.net Researchers focused on identifying positions on the chemical scaffold that would tolerate the introduction of a fluorine atom for radiolabeling, leading to the selection of the this compound moiety. acs.orgresearchgate.net Preclinical studies have demonstrated that [18F]JNJ-64326067 is a potent and selective binder to aggregated tau. acs.org Its efficacy was confirmed through PET studies in both rats and monkeys, which showed a favorable pharmacokinetic profile and no significant off-target binding in the brain. acs.orgresearchgate.net The ability to visualize the density and spread of tau pathology, which correlates with cognitive decline, establishes such tracers as compelling biomarkers. acs.orgnih.gov
Table 1: Properties of Tau PET Tracer [18F]JNJ-64326067
| Property | Finding | Source |
|---|---|---|
| Target | Aggregated tau protein | acs.org |
| Binding | Potent and selective binder | acs.org |
| Off-Target Binding | No apparent off-target binding observed | acs.orgresearchgate.net |
| In Vivo Model | Rat and Monkey PET studies | acs.orgresearchgate.net |
| Significance | Enables imaging of a key biomarker in Alzheimer's disease | nih.gov |
Biochemical Pathway Analysis in Animal Tissues
While detailed analyses of specific biochemical pathways modulated by this compound derivatives are still emerging, preclinical studies on related tau imaging agents provide insights into the necessary evaluations. The characterization of a potential PET tracer in animal tissues involves assessing its pharmacokinetic profile, including its uptake, distribution, and metabolism. For instance, studies on 2-arylquinoline derivatives, a related class of tau tracers, involved ex vivo biodistribution studies in mice to evaluate their clearance from the brain and blood over time. nih.gov
A crucial aspect of this analysis for fluorinated compounds is determining their metabolic stability, specifically their resistance to defluorination. nih.gov Defluorination in vivo would lead to the uptake of free [18F]fluoride in bone, complicating the PET image interpretation. Studies on advanced 2-arylquinoline candidates demonstrated that specific structural modifications could enhance resistance to this metabolic process, a key step in confirming their suitability for imaging. nih.gov Therefore, the biochemical analysis of any tracer derived from the this compound scaffold in animal tissues would focus on confirming its metabolic stability and ensuring its distribution profile is suitable for specifically imaging tau aggregates in the brain.
Structure-Activity Relationship (SAR) Studies and Pharmacophore Development
Identification of Key Structural Features for Activity and Selectivity
The development of effective tau ligands from the pyridinamine scaffold is heavily reliant on Structure-Activity Relationship (SAR) studies. These studies systematically alter parts of a molecule to determine which structural features are essential for its desired biological effect.
Broader SAR studies on related quinoline-based tau tracers have revealed several key principles:
Substitution Position: The position of substituents on the quinoline (B57606) ring system is critical. For 2-arylquinoline derivatives, substitution at the 6-position of the quinoline core resulted in significantly higher binding affinity for tau compared to substitution at position 7. nih.gov
Nature of the Side Chain: The type of fluorine-containing side chain affects pharmacokinetics. While fluoroethoxy and fluoropropoxy groups led to slow clearance from the blood, a (3-fluoro-2-hydroxy)propoxyl group showed more favorable properties. nih.gov
Stereochemistry: For chiral molecules, the specific enantiomer can have superior properties. For the tracer THK-5151, the (S)-enantiomer was found to have better brain clearance and resistance to defluorination in mice than the (R)-enantiomer. nih.gov
These findings underscore that a combination of the correct core scaffold, precise substituent placement, and optimal stereochemistry is necessary to achieve a successful tau imaging agent.
Table 2: Impact of Structural Features on Tau Ligand Properties
| Structural Moiety/Feature | Observation | Implication | Source |
|---|---|---|---|
| N-(4-Fluoro-5-methylpyridin-2-yl) | Coupled with isoquinoline, yields a potent and selective binder. | Core component for high-affinity tau binding. | acs.orgresearchgate.net |
| 6-Substituted Quinoline | Higher binding affinity than 7-substituted derivatives. | Optimal point of attachment for side chains. | nih.gov |
| (S)-Enantiomer of THK-5151 | Superior clearance and metabolic stability. | Stereochemistry is critical for pharmacokinetics. | nih.gov |
| (3-fluoro-2-hydroxy)propoxyl Group | Favorable pharmacokinetic profile. | Side chain structure dictates in vivo behavior. | nih.gov |
Conformational Analysis of Ligand-Target Interactions
Conformational analysis investigates the three-dimensional shapes that a molecule can adopt and how these shapes influence its interaction with a biological target. For a ligand to bind effectively, it must adopt a specific conformation that is complementary to the binding site on the protein.
In the context of drug design, restricting a molecule's flexibility can be advantageous. By locking a ligand into its "active" conformation, the entropic penalty of binding is reduced, which can lead to higher affinity. Studies on other complex molecules have shown that a restricted conformation can significantly enhance affinity for the target. nih.gov For example, X-ray analysis of a factor Xa inhibitor revealed a specific binding mode, and computational calculations confirmed that conformers with a restricted geometry were the most stable and active. nih.gov
When applied to pyridinamine derivatives targeting tau aggregates, conformational analysis is crucial for understanding how the ligand fits into the complex grooves of the tau fibril. The interaction is not with a simple, single active site but with a structured surface. Analyzing the preferred spatial arrangement of the pyridinamine ring relative to other parts of the molecule (like the isoquinoline in JNJ-64326067) is essential for optimizing the non-covalent interactions—such as hydrogen bonds and hydrophobic contacts—that drive binding affinity and selectivity.
Molecular Docking Studies for Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in understanding the binding modes of potential drugs and imaging agents at an atomic level.
The process typically involves these steps:
Preparation of Structures: High-resolution 3D structures of both the ligand (e.g., a derivative of this compound) and the target protein (e.g., a model of a tau fibril) are prepared. nih.gov
Defining the Binding Site: A specific region on the target protein where the ligand is expected to bind is defined. For tau, this could be the interface between repeating domains that are known to drive aggregation. nih.gov
Docking Simulation: A computational algorithm samples many possible conformations and orientations of the ligand within the binding site.
Scoring and Analysis: The resulting poses are "scored" based on their predicted binding energy. The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the protein. nih.govnih.gov
For tau inhibitors, docking studies have helped identify crucial interactions with serine and tyrosine residues within the microtubule-binding repeat domains of the tau protein. nih.govnih.gov Such studies provide a structural hypothesis for the observed binding affinity and can guide the rational design of new analogues with improved potency.
Table 3: Typical Workflow of a Molecular Docking Study
| Step | Description | Purpose | Source |
|---|---|---|---|
| 1. Receptor-Ligand Preparation | Obtain or model 3D structures of the target (e.g., tau fibril) and ligand. | Provide the necessary input files for the simulation. | nih.gov |
| 2. Binding Site Identification | Define the pocket or surface on the receptor where binding occurs. | Focus the computational search on the relevant area. | nih.gov |
| 3. Conformational Sampling | The software explores various positions and orientations of the ligand. | Find the most energetically favorable binding mode. | mdpi.com |
| 4. Scoring and Analysis | Rank the poses by binding energy and visualize key interactions. | Predict binding affinity and understand the structural basis for activity. | nih.govnih.gov |
Fragment-Based Drug Design Principles Applied to the Pyridinamine Scaffold
Fragment-Based Drug Design (FBDD) is a strategy that begins by identifying small, low-complexity chemical fragments that bind weakly to the target of interest. nih.gov These initial "hits" are then optimized and grown or linked together to produce a high-affinity lead compound. nih.gov This approach is particularly useful for developing drugs for challenging targets like those in the central nervous system. nih.gov
The development of ligands based on the this compound scaffold can be viewed through the lens of FBDD. The pyridinamine core itself can be considered a key fragment. In this framework, the discovery process might involve:
Fragment Screening: Identifying that a simple pyridinamine or isoquinoline fragment has some affinity for tau aggregates.
Fragment Growth: Elaborating on an initial fragment hit. For example, starting with a pyridinamine core and adding substituents (like the methyl and fluoro groups) to explore the binding pocket and improve affinity. This is a common method where a SAR study guides structural modifications. nih.gov
Fragment Linking: Connecting two or more different fragments that bind to adjacent sites on the target. The creation of JNJ-64326067, which combines the this compound fragment with the isoquinoline fragment, exemplifies this principle. acs.orgresearchgate.net The goal is to create a larger molecule where the binding energies of the individual fragments are additive or synergistic.
This "building block" approach allows for a more efficient exploration of chemical space and can lead to ligands with superior drug-like properties compared to leads identified through traditional high-throughput screening. nih.gov The pyridinamine scaffold serves as a versatile and valuable starting point for applying these powerful design principles.
Applications in Medicinal Chemistry and Drug Discovery Pre Clinical Development
4-Fluoro-5-methylpyridin-2-amine as a Core Scaffold for Therapeutic Agents
The 2-aminopyridine (B139424) structure is a recognized pharmacophore, a key feature in molecules that interact with biological targets. The introduction of fluorine and methyl groups at the 4- and 5-positions, respectively, provides a nuanced tool for medicinal chemists. Fluorine, with its high electronegativity and small size, can alter a molecule's acidity (pKa), metabolic stability, and binding interactions without significantly increasing its size. The methyl group can provide a handle for improving target affinity or influencing the molecule's orientation within a binding pocket. This decorated pyridine (B92270) ring serves as a versatile scaffold for constructing larger, more complex molecules with desired therapeutic effects. nih.gov Its structural rigidity and defined substitution patterns make it an ideal starting point for creating focused libraries of compounds aimed at specific biological targets.
In drug discovery, a "lead compound" is a molecule with promising activity that serves as the starting point for optimization. The aminopyridine scaffold has been instrumental in identifying such leads. For instance, in the quest for potent and selective inhibitors of Tyrosine Kinase 2 (TYK2), a target for autoimmune diseases, a 4-aminopyridine (B3432731) benzamide (B126) molecule was identified as a lead. nih.gov
Optimization strategies often involve structure-based design, where knowledge of the target protein's three-dimensional structure guides molecular modifications. Starting with a lead compound, chemists systematically alter different parts of the molecule to enhance desired properties. For the TYK2 inhibitor, modifications such as introducing a (1R,2R)-2-fluorocyclopropylamide group were explored. This change improved both the potency against TYK2 and the selectivity over related kinases like JAK1 and JAK2. nih.gov Further optimization led to compounds with excellent oral exposure in mice and significant efficacy in preclinical models of interleukin-12 (B1171171) (IL-12) signaling, demonstrating that selective inhibition of TYK2 could block a key inflammatory pathway. nih.gov
A similar approach was used to develop antagonists for the Transient Receptor Potential Ankyrin 1 (TRPA1), a pain receptor. An initial lead, an N-isopropylglycine sulfonamide, was evolved into a novel series of (4R,5S)-4-fluoro-5-methylproline sulfonamide inhibitors. nih.gov This process, guided by molecular modeling of low-energy conformations, resulted in a compound with a good balance of potency and metabolic stability. nih.gov
Once a promising scaffold like this compound is identified, researchers often create an "analogue library"—a collection of structurally similar compounds—to systematically explore the structure-activity relationship (SAR). By synthesizing and testing numerous analogues, chemists can determine which positions on the scaffold are tolerant to substitution and which modifications lead to improved activity.
A prime example is the development of inhibitors for inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases. nih.govnih.gov Starting with the known non-selective NOS inhibitor 2-amino-4-methylpyridine (B118599), researchers designed a series of analogues with substitutions at the 6-position of the pyridine ring, a site deemed suitable for introducing a radiolabel for imaging purposes. nih.gov This library included compounds with fluoropropyl and fluorobutyl chains of varying lengths. Screening this library identified specific analogues with high potential to serve as PET radiotracers for imaging iNOS. nih.govnih.govwustl.edu
Another study focused on developing negative allosteric modulators for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅), a target for neurological disorders. acs.org Starting from a known picolinamide (B142947) scaffold, researchers replaced a thiazol-2-yl ring with a pyridin-2-yl ring, which proved more amenable to substitution. They then created a library of analogues, including compounds with the 5-fluoropyridin-2-yl amide moiety, which proved to be potent mGlu₅ antagonists. acs.org
Bioisosteric replacement is a key strategy in medicinal chemistry where one part of a molecule is swapped for another with similar physical or chemical properties to enhance biological activity, improve selectivity, or optimize drug-like characteristics. nih.govmdpi.com This technique can profoundly impact a compound's potency, metabolic stability, and toxicity. mdpi.com
In the development of quorum sensing inhibitors, researchers demonstrated that a 2-difluoromethylpyridine group could serve as an effective bioisostere for a pyridine-N-oxide. nih.govnih.gov This replacement was significant because pyridine-N-oxide analogues can be unstable during metabolism. nih.gov The resulting 2-difluoromethylpyridine derivatives showed similar or even better activity compared to the original compound. Molecular modeling suggested that the difluoromethyl group could form additional favorable interactions (a halogen bond with an aspartate residue and a hydrogen bond with a tyrosine residue) within the target protein's active site, potentially explaining the enhanced activity. nih.gov
Imaging Agent Development
Beyond therapeutics, the this compound scaffold is crucial in the development of molecular imaging agents, particularly for Positron Emission Tomography (PET). PET imaging allows for the non-invasive visualization and quantification of biological processes in vivo, which is invaluable for disease diagnosis and for confirming that a drug is engaging its target. The fluorine atom on the pyridine ring is a key feature, as it can be substituted with the positron-emitting isotope Fluorine-18 (B77423) ([¹⁸F]).
The design of a PET radiotracer involves incorporating a positron-emitting radionuclide, such as ¹⁸F, into a molecule that selectively binds to a biological target of interest. The this compound structure and its isomers are well-suited for this purpose.
Researchers have designed and synthesized ¹⁸F-labeled PET probes based on a piperazinyl pyrrolidine-2-one derivative to image monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in endocannabinoid signaling. nih.gov By incorporating a 2-[¹⁸F]fluoro-4-methylpyridin-3-yl group into the structure, they created the radiotracer [¹⁸F]T-401. This agent was designed to have reversible binding kinetics, which is essential for accurately quantifying enzyme levels. nih.gov
In another effort, a series of 2-amino-4-methylpyridine analogues were synthesized to develop a PET tracer for iNOS. nih.govnih.gov The lead compound, [¹⁸F]6-(2-fluoropropyl)-4-methylpyridin-2-amine ([¹⁸F]9), was successfully synthesized and evaluated in a mouse model of inflammation. nih.govwustl.edu Similarly, a derivative, [¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP), has been developed as a potential PET radioligand for imaging voltage-gated potassium (K⁺) channels, which are markers for demyelination in neurological diseases like multiple sclerosis. biorxiv.org This tracer was designed to have enhanced metabolic stability compared to earlier generation K⁺ channel imaging agents. biorxiv.org
The synthesis of these radiotracers often involves a late-stage radiofluorination step, where the non-radioactive fluorine is replaced by ¹⁸F. For [¹⁸F]5Me3F4AP, this was achieved via an isotope exchange method on a precursor molecule, followed by chemical reduction to yield the final product with high purity. biorxiv.org
A successful imaging agent must not only bind to its target but also possess favorable pharmacokinetic (how the body processes the agent) and biodistribution (where the agent goes in the body) profiles. Preclinical studies in animal models are essential for optimizing these properties.
For the MAGL imaging agent [¹⁸F]T-401, researchers tailored the molecule's lipophilicity (its fat-solubility) to optimize its ability to cross the blood-brain barrier and to reduce non-specific binding. nih.gov PET imaging studies in mice and a macaque monkey confirmed that the tracer specifically bound to MAGL in the brain, providing a high-contrast image within a suitable timeframe. nih.gov
The biodistribution of the iNOS tracer [¹⁸F]9 was evaluated in mice where inflammation had been induced with lipopolysaccharide (LPS). nih.govnih.gov The studies showed significantly higher uptake of the tracer in the lungs of the LPS-treated mice compared to control mice. nih.govwustl.edu Furthermore, this uptake could be blocked by administering a known iNOS inhibitor, confirming the tracer's specific binding to its target in vivo. nih.gov
For the K⁺ channel tracer [¹⁸F]5Me3F4AP, PET/CT studies in naïve mice demonstrated that it effectively crossed the blood-brain barrier and had kinetics comparable to a previous-generation tracer, but with a potentially slower rate of metabolism, suggesting it could be a more robust imaging agent. biorxiv.org These preclinical evaluations are critical for selecting the most promising candidates for potential clinical application.
Exploration of Potential Therapeutic Areas
Neurodegenerative Diseases (e.g., Alzheimer's disease, multiple sclerosis)
The pursuit of effective treatments for neurodegenerative diseases is a significant challenge in modern medicine. One of the key pathological hallmarks of Alzheimer's disease is the formation of amyloid plaques, which result from the cleavage of the amyloid precursor protein (APP) by the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1). nih.gov As such, the inhibition of BACE1 is a major therapeutic strategy. nih.govnih.gov
Derivatives of aminopyridines have been investigated as potential BACE1 inhibitors. Research has led to the design of fused pyridine analogues that interact with the S3 pocket of the BACE1 enzyme. nih.gov Specifically, a crystal structure analysis has been performed on a BACE1 inhibitor, 5-Cyano-pyridine-2-carboxylic acid [3-((S)-2-amino-4-methyl-5,6-dihydro-4H- Current time information in Bangalore, IN.nih.govoxazin-4-yl)-4-fluoro-phenyl]-amide, which highlights the potential of fluorinated phenyl-amide structures in this context. rcsb.org An extensive fluorine scan of related 1,3-oxazines demonstrated that the strategic placement of fluorine atoms could significantly alter the pharmacological profile of these BACE1 inhibitors. rcsb.org One such compound, a CF3 substituted oxazine, proved to be a potent and brain-penetrant BACE1 inhibitor that markedly reduced cerebrospinal fluid levels of Aβ40 and Aβ42 in rats. rcsb.org
In the context of other neurodegenerative disorders like Parkinson's disease, the inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2) is a promising therapeutic approach. nih.govnih.gov Mutations that increase LRRK2 kinase activity are linked to late-onset Parkinson's disease. nih.gov This has spurred the development of small-molecule LRRK2 kinase inhibitors, with various scaffolds, including 2-aminoquinazolines, being explored. nih.govresearchgate.net
While direct studies on this compound for multiple sclerosis are not prominent, related compounds like 4-aminopyridine have been studied for their ability to improve impulse conduction in demyelinated nerve fibers, a key issue in MS. nih.gov This suggests that the broader class of aminopyridines warrants investigation.
Table 1: Research on this compound Derivatives in Neurodegenerative Diseases
| Derivative Class | Target | Disease Focus | Key Findings |
|---|---|---|---|
| Fused Pyridine Analogues | BACE1 | Alzheimer's Disease | Designed to interact with the S3 pocket of BACE1; strategic fluorination can improve pharmacological profiles. nih.govrcsb.org |
Inflammation and Autoimmune Disorders
The Janus kinase (JAK) family of enzymes, which includes JAK1, JAK2, JAK3, and TYK2, plays a critical role in cytokine signaling pathways that drive inflammation and autoimmune responses. nih.govresearchgate.net Consequently, JAK inhibitors have emerged as a significant class of drugs for treating immune-mediated inflammatory diseases such as rheumatoid arthritis and systemic lupus erythematosus. nih.govf1000research.com
The 2-aminopyrimidine (B69317) and related pyridine cores are key pharmacophores in the design of JAK inhibitors. researchgate.netnih.gov Research has focused on creating derivatives that can selectively inhibit specific JAK isoforms to optimize efficacy and minimize side effects. nih.gov For instance, a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives were developed as selective JAK2 inhibitors for myeloproliferative neoplasms, which are linked to JAK2 mutations. nih.gov One lead compound from this series, A8, showed excellent potency against JAK2 kinase with an IC50 value of 5 nM and demonstrated good selectivity over other JAK isoforms. nih.gov
Similarly, the design of 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amino derivatives has yielded potent inhibitors of all four JAK kinase isoforms. researchgate.net These efforts highlight the utility of the aminopyridine scaffold in generating compounds with potent anti-inflammatory properties. The development of pyrazolo[1,5-a]quinazolines has also identified compounds with anti-inflammatory activity, potentially by targeting mitogen-activated protein kinases (MAPKs) like JNK3. mdpi.com
Table 2: Research on this compound Derivatives in Inflammation
| Derivative Class | Target | Disease Focus | Key Findings |
|---|---|---|---|
| N-(4-(aminomethyl)phenyl)pyrimidin-2-amines | JAK2 | Myeloproliferative Neoplasms | Compound A8 showed an IC50 of 5 nM for JAK2 and high selectivity. nih.gov |
| 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines | Pan-JAK | Inflammatory Diseases | Resulted in the discovery of potent pan-JAK inhibitors with favorable pharmacokinetic properties. researchgate.net |
Oncology (e.g., kinase inhibitors, antiproliferative agents)
In oncology, the 4-aminopyridine scaffold is a cornerstone for developing kinase inhibitors targeting aberrant signaling pathways that drive tumor growth. A key pathway frequently deregulated in cancer is the PI3K/mTOR pathway. Pteridinones designed from a kinase template have been optimized into selective PI3K/mTOR dual inhibitors, with a methyl group at the C-4 position proving crucial for selectivity. nih.gov
The development of imidazo[4,5-b]pyridine-based kinase inhibitors has also been a fruitful area of research. These efforts have led to the identification of dual inhibitors targeting kinases such as FLT3 and Aurora kinase, which are implicated in acute myeloid leukemia (AML). nih.gov
Furthermore, the 2-aminopyrimidine structure is central to many antiproliferative agents. Selective fluorination of 2-aminopyrimidine derivatives, for example with Selectfluor, has been developed as a method to synthesize 5-fluoro-2-aminopyrimidine compounds. rsc.org This chemistry was applied to the synthesis of a fluorinated analogue of the kinase inhibitor imatinib, demonstrating the utility of such fluorinated building blocks in cancer drug discovery. rsc.org
Table 3: Research on this compound Derivatives in Oncology
| Derivative Class | Target | Cancer Type | Key Findings |
|---|---|---|---|
| 4-methylpteridinones | PI3K/mTOR | Glioma | Orally active compounds showed robust in vivo efficacy in tumor growth inhibition. nih.gov |
| Imidazo[4,5-b]pyridines | FLT3/Aurora Kinase | Acute Myeloid Leukemia (AML) | Dual inhibitors were identified as preclinical candidates. nih.gov |
Antimicrobial Research
The search for new antimicrobial agents is critical in the face of growing antibiotic resistance. The aminopyridine nucleus and its derivatives have been explored for this purpose. For example, new imidazo[4,5-c] and imidazo[4,5-b]pyridine derivatives have been synthesized and tested for their antibacterial and antifungal activities. nih.gov Some of these compounds showed promising activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, with minimum inhibitory concentration (MIC) values as low as 4-8 µg/mL. nih.gov
The synthesis of 5,5'-(pyridine-2,6-diyl)bis(4-arylideneamino-3-mercapto-1,2,4-triazole) derivatives has also yielded compounds with notable antibacterial activity, particularly against E. coli and Pseudomonas aeruginosa. nih.gov Additionally, studies on 2-amino-5-substituted pyridine derivatives have shown that substitutions on the pyridine ring can confer significant fungicidal and bactericidal activity. researchgate.net Other research has focused on synthesizing derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, which have demonstrated promising antimicrobial properties. researchgate.net
Fluorinated compounds are also of interest in antimicrobial research. For instance, the nucleoside analog 5-fluorouridine (B13573) has been investigated as an antifungal agent against various Candida species, where it was found to inhibit virulence factors like biofilm formation and hyphal growth. nih.govnih.gov This highlights the potential of incorporating fluorine into heterocyclic structures to develop novel anti-infectives.
Table 4: Research on this compound Derivatives in Antimicrobial Research
| Derivative Class | Activity | Tested Organisms | Key Findings |
|---|---|---|---|
| Imidazo[4,5-b/c]pyridines | Antibacterial, Antifungal | S. aureus, E. coli, C. albicans | Showed promising activity with MIC values as low as 4-8 µg/mL. nih.gov |
| Pyridine-bis-triazoles | Antibacterial | E. coli, P. aeruginosa | Some derivatives displayed good antibacterial activity. nih.gov |
Applications in Advanced Materials and Catalysis Research
Supramolecular Chemistry and Crystal Engineering
No specific research was found on the use of 4-Fluoro-5-methylpyridin-2-amine in supramolecular chemistry or crystal engineering. The general principles of how related molecules behave are known, but direct studies on this compound are absent.
There are no published examples of This compound being used in the design of host-guest systems. The pyridine (B92270) nitrogen and the amino group offer potential hydrogen bonding sites, which are fundamental for molecular recognition and the formation of host-guest complexes. acs.orgnih.govspringernature.com The fluorine atom could also participate in non-covalent interactions, but the specific role of this compound in forming such systems has not been explored.
The ability of This compound to direct self-assembly or to form co-crystals has not been documented in the scientific literature. Aminopyridine derivatives are known to form predictable hydrogen-bonding networks, making them useful building blocks in crystal engineering. jyu.firsc.orgresearchgate.netnih.gov These interactions can guide the formation of complex supramolecular architectures. However, no crystal structures or self-assembly studies involving This compound have been reported.
Role in Catalytic Systems
There is a lack of information regarding the role of This compound in catalytic systems. Aminopyridine compounds are widely used as ligands for transition metals in homogeneous catalysis, where they can influence the activity and selectivity of the catalyst. nih.govekb.egresearchgate.netrsc.org The electronic properties of the ligand, which are modified by the fluoro and methyl substituents on this specific compound, could potentially fine-tune the behavior of a metal center. Nevertheless, no studies have been published that utilize This compound as a ligand or as a catalyst itself.
As a Ligand in Organometallic Catalysis
The structure of this compound, featuring a pyridine ring and an amino group, suggests its potential as a versatile ligand in organometallic catalysis. Aminopyridine derivatives are well-established ligands capable of coordinating to a variety of transition metals to form stable and catalytically active complexes. The nitrogen atom of the pyridine ring and the nitrogen atom of the amino group can act as a bidentate N,N-donor, or the pyridine nitrogen can coordinate as a monodentate ligand.
The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, would be influenced by the fluoro and methyl substituents on the pyridine ring. The electron-withdrawing nature of the fluorine atom at the 4-position can modulate the electron density at the metal center, which is a critical factor in many catalytic cycles, such as cross-coupling reactions. For instance, in palladium-catalyzed reactions like the Suzuki or Heck coupling, the ligand's electronic and steric properties are crucial for the efficiency of oxidative addition and reductive elimination steps.
While no specific organometallic complexes of this compound are reported in the literature, a hypothetical application could be in the formation of palladium or copper catalysts for C-N and C-C bond-forming reactions. The table below illustrates the type of data that would be generated from such research.
| Hypothetical Catalyst System | Target Reaction | Potential Role of the Ligand | Anticipated Outcome |
| [Pd(OAc)₂] / this compound | Suzuki-Miyaura Coupling | Stabilize the palladium center; influence reductive elimination. | Potentially high yields and selectivity due to electronic tuning by the fluoro group. |
| [CuI] / this compound | Buchwald-Hartwig Amination | Facilitate the coupling of amines with aryl halides. | The bidentate coordination could enhance catalyst stability and turnover number. |
As a Precursor for Organocatalysts
The field of organocatalysis utilizes small organic molecules to catalyze chemical transformations. Aminopyridine scaffolds, such as 4-(Dimethylamino)pyridine (DMAP), are prominent examples of highly effective nucleophilic catalysts. This compound could serve as a valuable precursor for the synthesis of novel organocatalysts.
The primary amino group provides a reactive handle for further functionalization. For example, it could be acylated, alkylated, or used to build more complex chiral structures. The resulting derivatives could find applications in a range of organocatalytic reactions, including acyl transfer reactions, Baylis-Hillman reactions, and asymmetric synthesis. The fluorine substituent could impart unique properties to the catalyst, such as altered basicity and nucleophilicity, and could also be exploited for mechanistic studies via ¹⁹F NMR spectroscopy.
The synthesis of a new class of chiral organocatalysts derived from this compound is a plausible research direction. The table below outlines potential synthetic transformations and the intended catalytic applications.
| Derivative of this compound | Synthetic Modification | Potential Catalytic Application | Expected Advantage |
| Chiral N-Acyl Derivative | Acylation with a chiral carboxylic acid | Asymmetric acyl transfer reactions | Enantioselective synthesis of chiral esters and amides. |
| Proline-Functionalized Derivative | Reaction with a proline derivative | Asymmetric aldol (B89426) or Michael reactions | High stereocontrol due to the rigid chiral scaffold. |
Mechanistic Studies of Catalytic Cycles Involving the Compound
Should this compound or its derivatives be employed in catalytic systems, the fluorine atom at the 4-position would serve as an invaluable spectroscopic probe for mechanistic investigations. ¹⁹F NMR spectroscopy is a powerful tool for monitoring the electronic environment of the fluorine atom throughout a catalytic cycle.
By observing the changes in the chemical shift of the ¹⁹F signal, researchers could gain insights into:
Ligand Coordination: The coordination of the aminopyridine ligand to a metal center would likely cause a significant change in the ¹⁹F chemical shift.
Intermediate Formation: The formation of key catalytic intermediates could be detected and characterized by their unique ¹⁹F NMR signatures.
Catalyst Decomposition: The degradation of the catalyst or ligand could be monitored by the appearance of new fluorine-containing species.
This type of in-situ mechanistic study is crucial for understanding catalyst behavior, optimizing reaction conditions, and designing more efficient catalysts. While no such studies currently exist for this specific compound, the potential for detailed mechanistic elucidation is a strong argument for its future investigation in catalytic research.
| Catalytic Step | Expected Observation in ¹⁹F NMR | Information Gained |
| Ligand binding to metal | Shift in the ¹⁹F resonance | Confirmation of complex formation and information on the electronic environment of the metal center. |
| Formation of a catalytic intermediate | Appearance of a new ¹⁹F signal | Identification and structural characterization of transient species in the catalytic cycle. |
| Product release | Reappearance of the free ligand's ¹⁹F signal | Information on the rate-limiting step and catalyst turnover. |
Environmental Chemistry and Transformation Pathways Academic Perspective
Photodegradation Mechanisms
No studies were found that investigate the photodegradation of 4-Fluoro-5-methylpyridin-2-amine. Research into the direct and indirect photolysis rates, quantum yields, and identification of transformation products under various environmental conditions is currently absent from the scientific literature.
Biotransformation Pathways in Environmental Matrices
There is no available research on the biotransformation of this compound in environmental matrices such as soil or water. Studies identifying the microorganisms capable of degrading this compound, the metabolic pathways involved, and the resulting transformation products have not been published.
Sorption and Transport Phenomena in Ecosystems
Specific data on the sorption and transport of this compound in ecosystems is not available. Information regarding its adsorption and desorption characteristics in different soil and sediment types, its potential for leaching into groundwater, or its mobility in the environment has not been documented.
Advanced Analytical Techniques for Environmental Monitoring (academic focus)
While general analytical methods for aromatic amines and fluorinated compounds exist, no literature was found detailing the development, validation, or application of advanced analytical techniques specifically for the detection and quantification of this compound in environmental samples.
Patent Landscape and Innovation Trends Academic Analysis
Analysis of Patenting Activity Related to 4-Fluoro-5-methylpyridin-2-amine
An analysis of the patent landscape indicates that while there is significant patenting activity for fluorinated pyridine (B92270) derivatives broadly, patents specifically claiming this compound are not prominent. The innovation focus has largely been on related structures, such as other isomers or pyridines with different substitution patterns, which serve as key intermediates or active agents in various applications.
Patenting activity in the broader class of fluorinated aminopyridines is driven by their utility in pharmaceuticals and agrochemicals. For instance, patents exist for processes to prepare fluorinated pyridines by reacting chlorine-containing pyridine derivatives with an alkali-metal fluoride (B91410). googleapis.com These methods are often aimed at producing intermediates for agrochemicals, such as herbicides. googleapis.com
Furthermore, significant patent filings exist for aminopyridine derivatives that act as potassium channel blockers for therapeutic uses. google.com While these patents cover a class of compounds, the specific substitution pattern of this compound may not be explicitly claimed, suggesting a potential area for novel intellectual property. The synthesis of related compounds like 2-amino-5-methylpyridine (B29535) for use as an intermediate in agrochemicals is also a subject of patenting activity. nih.govgoogle.com This indicates a commercial interest in the general structural motif.
Identification of Key Patented Uses and Structural Claims
The primary patented applications for structurally related fluorinated aminopyridines fall into two main categories: therapeutics and medical imaging.
Therapeutic Applications: A major area of patented use is for fluorinated derivatives of 4-aminopyridine (B3432731) as potassium (K+) channel blockers. These compounds are developed for treating neurodegenerative conditions like multiple sclerosis (MS). google.com The rationale is that blocking potassium channels in demyelinated axons can improve nerve impulse conduction. google.com Patents in this area often claim a general structure of a fluorinated aminopyridine, with variations in the position and nature of the fluorine and other substituents.
Medical Imaging: Another significant application is in Positron Emission Tomography (PET) imaging. Fluorinated aminopyridine analogues have been developed as potential PET tracers for imaging inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases and cancers. nih.gov For example, [¹⁸F] labeled aminopyridine derivatives have been synthesized and evaluated for their ability to visualize iNOS expression in vivo. nih.gov Research has also been conducted on novel potassium channel blockers, such as 3-fluoro-5-methylpyridin-4-amine (B577076), for their potential application in PET imaging of demyelinated lesions. nih.gov
The structural claims in these patents typically define a core pyridine scaffold with an amino group and at least one fluorine atom, often with a general formula that encompasses numerous specific compounds. The novelty and non-obviousness in these patents often arise from the specific substitution pattern that confers improved pharmacological properties, such as increased metabolic stability or better membrane permeability. google.com
Table 1: Patented Uses of Structurally Related Pyridine Derivatives
| Patent/Reference | Compound Class/Example | Patented/Researched Use | Field of Application |
|---|---|---|---|
| US9617215B2 | Fluorinated 4-aminopyridine derivatives | Potassium (K+) channel blockers | Therapeutics (Neurodegenerative diseases) |
| EP0192287A2 | Fluorinated pyridines | Intermediates for agrochemicals | Agrochemicals |
| nih.gov | 2-Amino-4-methylpyridine (B118599) analogues | Inducible Nitric Oxide Synthase (iNOS) inhibitors, PET tracers | Medical Imaging, Therapeutics |
| nih.gov | 3-fluoro-5-methylpyridin-4-amine | Potassium (K+) channel blocker for PET imaging | Medical Imaging |
| US5332824A | 2-amino-5-methyl-pyridine | Intermediate for herbicides | Agrochemicals |
| WO2020178175A1 | 4-amino-5-methyl-1H-pyridin-2-one | Intermediate for the MR antagonist Finerenone | Pharmaceuticals |
Strategic Implications for Future Research and Development
The relatively sparse patent landscape specifically for this compound presents a strategic opportunity for researchers. The existing patents on related compounds provide a clear indication of promising research directions.
Future research could strategically focus on:
Novel Synthesis Routes: Developing new, efficient, and scalable synthesis methods for this compound could be a patentable invention. Existing patents often describe multi-step syntheses for related compounds, and a more streamlined process would be of significant interest. google.com
Exploration of New Biological Targets: While related compounds have been investigated as potassium channel blockers and iNOS inhibitors, the specific biological activity of this compound is not well-documented in the patent literature. Screening this compound against a range of biological targets could uncover novel therapeutic applications.
Development as a PET Imaging Agent: Following the precedent set by other fluorinated aminopyridines, developing a radiolabeled version of this compound (e.g., with ¹⁸F) for PET imaging is a logical next step. Its unique substitution pattern might offer advantages in terms of target affinity, selectivity, or pharmacokinetic properties compared to existing tracers. nih.govnih.gov
Agrochemical Applications: Given that aminomethylpyridines are used as intermediates for herbicides, exploring the potential of this compound in this sector could be a fruitful area of research. nih.govgoogle.com
Freedom-to-Operate Analysis from an Academic Research Standpoint
From an academic research perspective, a freedom-to-operate (FTO) analysis involves evaluating whether a proposed research project infringes on the intellectual property rights of others. nih.gov For this compound, the FTO analysis appears relatively favorable for early-stage, non-commercial research.
The key considerations for academic researchers are:
Scope of Existing Claims: Researchers should carefully examine the claims of patents for related fluorinated aminopyridines. Many patents claim a genus of compounds. If this compound does not fall within the specific structural formulas claimed, there is a lower risk of infringement.
Research Exemption: Many jurisdictions have a "safe harbor" or "research exemption" that allows for the use of patented inventions for purely scientific or experimental purposes without constituting infringement. However, the scope of this exemption varies by country and does not typically cover activities with a commercial intent.
Novelty of Application: If research is directed towards a new use of this compound that is not disclosed or claimed in existing patents, this strengthens the FTO position. For example, investigating its efficacy against a novel biological target not mentioned in prior art would likely not infringe existing use patents.
For academic labs, the current patent landscape suggests that the synthesis of this compound and its use in fundamental biological studies or for developing new analytical methods is likely to have a high degree of freedom to operate. Should the research lead to a potentially commercializable invention, a more detailed FTO analysis with legal counsel would be necessary.
Future Research Directions and Unexplored Avenues for 4 Fluoro 5 Methylpyridin 2 Amine
Discovery of Novel Reactivity and Synthetic Pathways
Future research should focus on uncovering new chemical transformations and more efficient synthetic routes for 4-Fluoro-5-methylpyridin-2-amine and its derivatives. While methods for the synthesis of similar fluorinated pyridines have been reported, such as the silver-promoted fluorination of 2-aminopyrimidines, dedicated studies on the unique reactivity of the title compound are scarce. rsc.org
Key areas for exploration include:
C-H Activation: Investigating selective C-H activation at various positions on the pyridine (B92270) ring could lead to novel functionalization strategies, bypassing the need for pre-functionalized starting materials.
Novel Coupling Chemistries: Exploring new cross-coupling reactions beyond traditional methods could provide more efficient and versatile ways to incorporate the this compound scaffold into larger, more complex molecules.
Asymmetric Synthesis: Developing stereoselective methods for introducing chiral centers would be crucial for synthesizing enantiomerically pure drug candidates.
Flow Chemistry and Process Optimization: Implementing continuous flow technologies for the synthesis of this compound could offer improved safety, scalability, and efficiency compared to batch processes.
A novel synthesis route for the related compound 2-amino-5-fluoropyridine (B1271945) involved nitrification, amino acetylation, reduction of nitro, diazolization, Schiemann reaction, and hydrolysis of acetyl, starting from 2-aminopyridine (B139424). researchgate.net This multi-step process highlights the potential for developing more streamlined and efficient synthetic strategies for fluorinated aminopyridines.
Exploration of Underexplored Biological Targets and Mechanisms
While some aminopyridine analogs have been investigated as inhibitors of enzymes like inducible nitric oxide synthase (iNOS), the full spectrum of biological targets for this compound remains largely unexplored. nih.govnih.gov Future research should aim to identify and validate new biological targets and elucidate the underlying mechanisms of action.
Potential avenues for investigation include:
Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. Screening this compound and its derivatives against a broad panel of kinases could identify novel anti-cancer or anti-inflammatory agents.
Ion Channel Modulation: Given that aminopyridines are known potassium channel blockers, exploring the effect of the fluoro and methyl substitutions on the activity and selectivity towards different ion channels could lead to new therapies for neurological disorders. nih.gov For instance, the related compound 3-fluoro-5-methylpyridin-4-amine (B577076) has been characterized as a novel potassium channel blocker. nih.gov
GPCR Ligands: G-protein coupled receptors are a major class of drug targets. High-throughput screening of compound libraries based on the this compound core could uncover new ligands with therapeutic potential.
Enzyme Inhibition: Beyond iNOS, this compound could be a starting point for developing inhibitors for other enzymes implicated in disease, such as proteases or metabolic enzymes. The versatility of pyridoxal (B1214274) phosphate (B84403) (PLP), the active form of vitamin B6, as a coenzyme in a vast number of enzymatic reactions underscores the potential for pyridine-containing compounds to interact with a wide range of biological targets. wikipedia.org
Development of Advanced Materials with Tunable Properties
The unique electronic properties conferred by the fluorine atom and the pyridine ring make this compound an interesting candidate for the development of advanced materials. bldpharm.com
Future research could focus on:
Organic Light-Emitting Diodes (OLEDs): Incorporating this building block into the design of new organic semiconductors could lead to more efficient and stable OLED materials for displays and lighting.
Organic Photovoltaics (OPVs): The electron-withdrawing nature of the fluorine atom could be exploited to tune the energy levels of organic materials for improved performance in solar cells.
Sensors: Functionalizing the amine group could allow for the development of chemosensors capable of detecting specific analytes with high sensitivity and selectivity.
Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the amine group can act as coordination sites for metal ions, enabling the construction of novel MOFs with tailored porosity and functionality for applications in gas storage, catalysis, and separation.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govnih.gov These computational tools can significantly accelerate the design and optimization of new molecules based on the this compound scaffold.
Key applications include:
Predictive Modeling: ML models can be trained on existing data to predict the biological activity, physicochemical properties, and potential off-targets of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis. nih.govyoutube.com
De Novo Design: Generative AI models can design entirely new molecules with desired properties, exploring a much larger chemical space than traditional methods. nih.gov
Retrosynthesis Prediction: AI tools can assist chemists in planning efficient synthetic routes for target molecules, saving time and resources. youtube.com
Structure-Activity Relationship (SAR) Analysis: Machine learning algorithms can identify subtle patterns in SAR data, providing valuable insights for lead optimization. youtube.com
Cross-Disciplinary Research Opportunities
The full potential of this compound can be realized through collaborations between different scientific disciplines.
Chemistry and Biology: Joint efforts between synthetic chemists and biologists are essential for the design, synthesis, and biological evaluation of new therapeutic agents.
Chemistry and Materials Science: Collaborations between chemists and materials scientists can lead to the development of novel functional materials with tailored properties.
Chemistry and Computational Science: The integration of experimental and computational approaches will be crucial for accelerating the discovery and development of new molecules.
Pharmacology and Medicine: Translating basic research findings into clinical applications will require close collaboration between pharmacologists and medical professionals. For example, the development of radiolabeled analogs for use in Positron Emission Tomography (PET) imaging requires expertise in radiochemistry, pharmacology, and nuclear medicine. nih.govnih.gov
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to the development of new medicines, advanced materials, and a deeper understanding of fundamental chemical and biological processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
